![molecular formula C13H13N3O2 B1298823 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 425662-35-7](/img/structure/B1298823.png)

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

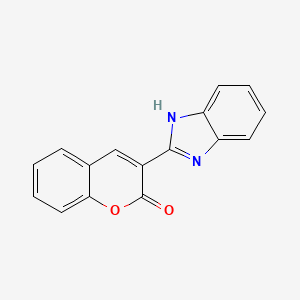

The synthesis of related heterocyclic compounds is described in the provided papers. For instance, paper outlines the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through a modified Hantzsch reaction. This reaction involves the formation of a 1,4-dihydropyridine ring followed by aromatization. Although the specific synthesis of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

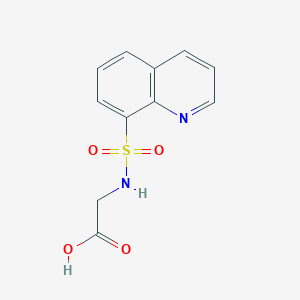

Molecular Structure Analysis

The molecular structure of a related compound, an imine, is detailed in paper . The crystal structure of this imine was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic P21/n space group. The study of such molecular structures provides valuable information on the geometric and electronic configurations that could be relevant when analyzing the structure of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds are discussed in both papers. Paper investigates the properties of an imine in both neutral and protonated forms, revealing that protonation occurs on a nitrogen atom in the pyridine ring. This suggests that similar nitrogen-containing compounds like 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid may also undergo protonation reactions under certain conditions.

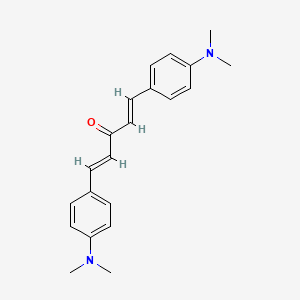

Physical and Chemical Properties Analysis

The physical and chemical properties of the imine compound in paper are explored through various techniques, including cyclic voltammetry, UV–vis, and 1H NMR spectroscopy. The compound exhibits thermal stability and modified absorption spectra upon doping with camforosulphonic acid (CSA), indicating potential optoelectronic applications. These findings could be relevant when considering the properties of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid, as similar structural features may confer comparable properties.

Wissenschaftliche Forschungsanwendungen

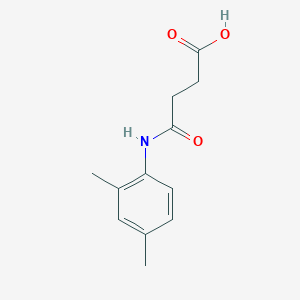

Crystallography and Molecular Assembly

Research on related benzoic acid derivatives has contributed to understanding the assembly of molecules into chains and extended ribbons through hydrogen bonding. For instance, studies on co-crystals involving benzoic acid derivatives have elucidated how these molecules can assemble into chains and ribbons, supported by hydrogen bonding interactions, which is crucial for designing new materials with specific properties (Lemmerer & Bourne, 2012).

Coordination Chemistry

Complexation studies with anthranilic acid-derived N,N,O-terdentate ligands, which are structurally related to the specified compound, have shown how these ligands can form complexes with metals such as Co, Ni, and Cu. Such studies are essential for developing new coordination compounds with potential applications in catalysis, magnetic materials, and luminescence (Woodburn et al., 2010).

Antimicrobial Applications

Synthesis and characterization of novel compounds structurally related to "5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid" have shown promising antimicrobial properties. Such research is foundational for developing new antimicrobial agents that can be used to combat resistant bacterial and fungal strains (Elgemeie et al., 2017).

Fluorescent Sensing

Studies on Zinpyr family sensors, which include pyridyl-amine-pyrrole groups, highlight the application of such compounds in biological imaging. These sensors exhibit selective fluorescence turn-on for Zn(II) ions and have been applied in confocal microscopy to visualize zinc in biological systems, demonstrating the role of similar compounds in fluorescent sensing and bioimaging (Nolan et al., 2006).

Materials Science

Research into pyridyl substituted benzamides with aggregation-enhanced emission properties showcases the potential of similar compounds in developing materials with unique luminescent properties. Such materials have applications in optoelectronics, sensors, and as markers for biological imaging (Srivastava et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” could include further exploration of its synthesis, properties, and potential applications. Given its use in research, there may be interest in developing more efficient synthesis methods, studying its properties in more detail, and exploring potential applications in various fields .

Eigenschaften

IUPAC Name |

5-amino-2-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGXPJYAQLFLGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355611 |

Source

|

| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid | |

CAS RN |

425662-35-7 |

Source

|

| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)